1-Pentanoylazetidine-3-carboxylic acid
Description
1-Pentanoylazetidine-3-carboxylic acid is a synthetic azetidine derivative featuring a pentanoyl group at the 1-position and a carboxylic acid moiety at the 3-position of the four-membered azetidine ring. Azetidine-based compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates .
Properties
CAS No. |
1341706-00-0 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-pentanoylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-2-3-4-8(11)10-5-7(6-10)9(12)13/h7H,2-6H2,1H3,(H,12,13) |
InChI Key |
YOGKPAKRTADUCC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CC(C1)C(=O)O |
Canonical SMILES |
CCCCC(=O)N1CC(C1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Insights
- Acyl Chain Length: The pentanoyl group in the target compound confers greater lipophilicity compared to acetyl-substituted analogs (e.g., 1-Acetyl-3-azetidinecarboxylic acid). This property may enhance membrane permeability but reduce aqueous solubility .
- Biological Activity: Azetidine-3-carboxylic acid itself is non-toxic and serves as a precursor in peptide synthesis .
- Synthetic Utility : Benzyl-protected derivatives (e.g., Benzyl 3-acetylazetidine-1-carboxylate) are critical intermediates in multi-step syntheses, enabling selective functionalization .
Pharmacokinetic Considerations
- Metabolic Stability : The rigid azetidine ring may reduce susceptibility to enzymatic degradation compared to larger heterocycles like piperidine or pyrrolidine .
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